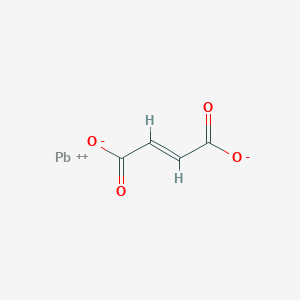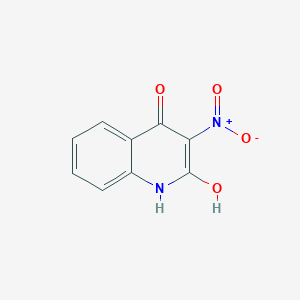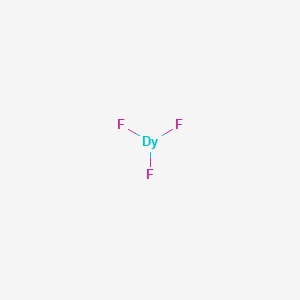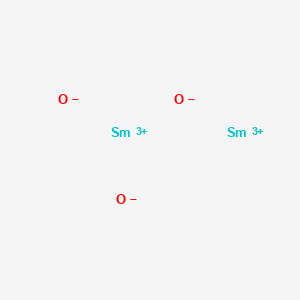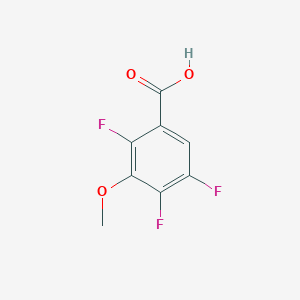![molecular formula C16H24O10 B078291 [(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate CAS No. 15086-09-6](/img/structure/B78291.png)
[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate, commonly known as THA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. THA belongs to the class of acetylcholinesterase inhibitors, which are known for their ability to enhance cholinergic neurotransmission in the brain.
Mécanisme D'action
THA acts as an acetylcholinesterase inhibitor, which means that it blocks the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in many cognitive processes, including learning and memory. By inhibiting the breakdown of acetylcholine, THA enhances cholinergic neurotransmission in the brain, which can improve cognitive function and memory.
Effets Biochimiques Et Physiologiques
THA has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. THA has also been shown to have antioxidant and anti-inflammatory effects, which can protect the brain from oxidative stress and inflammation. THA has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using THA in lab experiments is that it is a well-characterized compound that has been extensively studied for its potential therapeutic applications. THA is also relatively easy to synthesize and purify. One limitation of using THA in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural compounds on the brain.
Orientations Futures
There are several future directions for research on THA. One direction is to investigate the potential therapeutic applications of THA in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to investigate the potential synergistic effects of THA with other compounds, such as omega-3 fatty acids and curcumin. Finally, future research could focus on developing new and improved methods for synthesizing and purifying THA.
Méthodes De Synthèse
THA can be synthesized using a variety of methods, including the reaction of 3,4,5,6-tetrahydroxyhexanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 3,4,5,6-tetrahydroxyhexyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified using column chromatography to obtain pure THA.
Applications De Recherche Scientifique
THA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. THA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. THA has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease.
Propriétés
Numéro CAS |
15086-09-6 |
|---|---|
Nom du produit |
[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate |
Formule moléculaire |
C16H24O10 |
Poids moléculaire |
376.36 g/mol |
Nom IUPAC |
[(3R,4S,5R)-3,4,5,6-tetraacetyloxyhexyl] acetate |
InChI |
InChI=1S/C16H24O10/c1-9(17)22-7-6-14(24-11(3)19)16(26-13(5)21)15(25-12(4)20)8-23-10(2)18/h14-16H,6-8H2,1-5H3/t14-,15-,16+/m1/s1 |
Clé InChI |
WXCAGOPORGCRJM-OAGGEKHMSA-N |
SMILES isomérique |
CC(=O)OCC[C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonymes |
2-Deoxy-D-glucitol 1,3,4,5,6-pentaacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



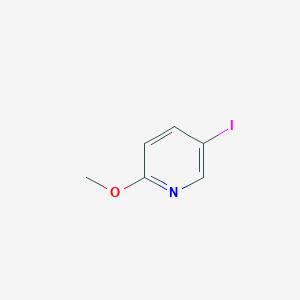

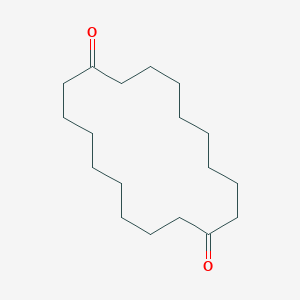

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)
